Home > Products > Building Blocks P11954 > 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine - 5711-64-8

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-427149
CAS Number: 5711-64-8
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: This group encompasses a series of eleven compounds structurally analogous to the target compound, 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. These compounds were synthesized and characterized for their spectral properties and anticancer activity against various cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. []
  • Relevance: These compounds share the core structure of 1,3,4-oxadiazol-2-amine with the target compound, differing only in the substituent at the 5th position of the oxadiazole ring. This structural similarity makes them relevant for understanding the structure-activity relationship of the target compound. []

N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This specific derivative from the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines exhibited notable anticancer activity. It displayed significant growth inhibition against five specific cancer cell lines: NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB). Furthermore, 6h outperformed imatinib in growth inhibition across 36 cell lines. []
  • Relevance: Like the target compound, this compound belongs to the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines group and consequently shares the 1,3,4-oxadiazol-2-amine core structure. The key difference lies in the substitution at the 5th position of the oxadiazole ring, where 6h carries a 3,4-dimethoxyphenyl group. This close structural relationship emphasizes its value in understanding how modifications to the 5th position substituent impact the biological activity of the target compound. []
  • Compound Description: This compound, another derivative from the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines series, displayed the highest sensitivity against the CCRF-CEM cancer cell line. []
  • Relevance: This compound, similar to the target compound, belongs to the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines group, sharing the fundamental 1,3,4-oxadiazol-2-amine core structure. The distinguishing feature is the presence of a 2-hydroxyphenyl substituent at the 5th position of the oxadiazole ring, setting it apart from the target compound. This structural similarity highlights its importance in comprehending how modifications at the 5th position substituent influence the biological activity of the target compound. []

4-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i)

  • Compound Description: This compound, also belonging to the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines series, demonstrated promising antioxidant activity with an IC50 of 15.14 μM. []
  • Relevance: This compound, much like the target compound, is a member of the 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines group and shares the 1,3,4-oxadiazol-2-amine core structure. The differentiating factor is the presence of a 2-methoxy-4-hydroxyphenyl substituent at the 5th position of the oxadiazole ring, unlike the target compound. This close structural resemblance underscores its significance in understanding the impact of modifications at the 5th position substituent on the biological activity of the target compound. []

5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (5)

  • Compound Description: This compound served as a precursor in synthesizing N-acetylated derivatives designed for antimicrobial evaluation and molecular docking studies. []
  • Relevance: Although this compound doesn't have a trifluoromethyl group, it shares the 1,3,4-oxadiazol-2-amine core structure with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The structural variation lies in the 2-phenyl-1,8-naphthyridin-3-yl substituent at the 5th position of the oxadiazole ring in compound 5. The presence of a different aromatic system at the 5th position makes it relevant for investigating the impact of diverse aromatic substituents on the biological activity of compounds containing the 1,3,4-oxadiazol-2-amine core. []

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine (6a-j)

  • Compound Description: These derivatives were created by acetylating 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine with various symmetrical anhydrides. They were then evaluated for their antimicrobial activity against bacteria (S. aureus and E. coli) and fungi (C. albicans) and subjected to molecular docking studies. []
  • Relevance: While these compounds don't contain a trifluoromethyl group, they share the 1,3,4-oxadiazol-2-amine core structure with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine and incorporate an N-acylated substituent. This structural variation at the 2-amino group, in conjunction with the different aromatic system at the 5th position, makes them relevant for investigating how modifications at these positions influence the biological activity of compounds with the 1,3,4-oxadiazol-2-amine core. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, was synthesized as part of a study on the antioxidant activity of related compounds. []
  • Relevance: Despite the absence of a trifluoromethyl group, this compound shares the core 1,3,4-oxadiazol-2-amine structure with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The variation lies in the substitution at the 5th position of the oxadiazole ring, where this compound carries a pyridin-4-yl group. Comparing its properties to those of the target compound could provide insights into the effects of different aromatic substituents on the biological activity of 1,3,4-oxadiazol-2-amine derivatives. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

  • Compound Description: This compound, identified as BMS-191011, is a known opener of large-conductance Ca2+-activated potassium (maxi-K) channels. While structurally similar to the target compound, it contains a 1,3,4-oxadiazol-2(3H)-one core instead of the 1,3,4-oxadiazol-2-amine core. []
  • Relevance: Although BMS-191011 lacks the 2-amine substituent present in the target compound, it shares the 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol scaffold. The presence of a closely related heterocyclic core and the same trifluoromethylphenyl substituent makes it relevant for understanding the structure-activity relationship of compounds with similar scaffolds and exploring the impact of variations in the heterocyclic core on biological activity. []

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, a cyclized oxadiazole derivative, was obtained from substituted thiosemicarbazide in the presence of manganese(II) acetate. []
  • Relevance: While lacking a trifluoromethyl group, this compound shares the 1,3,4-oxadiazol-2-amine core with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The difference lies in the furan-2-yl substituent at the 5th position of the oxadiazole ring. The presence of a five-membered heterocyclic ring at the 5th position, as opposed to the phenyl ring in the target compound, makes it interesting for investigating the effects of different heterocyclic substituents on the activity of 1,3,4-oxadiazol-2-amine derivatives. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is characterized by its structure consisting of chlorophenyl, isoxazolyl, oxadiazolyl, and phenyl rings. []
  • Relevance: Though it lacks a trifluoromethyl group, this compound shares the 1,3,4-oxadiazol-2-amine core with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features a 5-(4-chlorophenyl)isoxazol-3-yl substituent at the 5th position of the oxadiazole ring. The presence of a chlorinated isoxazole ring linked to the oxadiazole core distinguishes it from the target compound. This structural difference allows for exploring how variations in the 5th position substituent, particularly the incorporation of another heterocycle, influence the properties of 1,3,4-oxadiazol-2-amine derivatives. []

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound features a disordered furan ring in its crystal structure. It was investigated for its crystallographic properties and intermolecular interactions. []
  • Relevance: Despite the absence of a trifluoromethyl group, this compound shares the 1,3,4-oxadiazol-2-amine core with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The distinction lies in the 2-methylfuran-3-yl substituent at the 5th position of the oxadiazole ring. Comparing its properties to the target compound could provide insights into the effects of a methylfuran substituent, as opposed to a phenyl ring, on the characteristics of 1,3,4-oxadiazol-2-amine derivatives. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound contains a piperazine ring adopting a chair conformation and a quinoline ring. Its crystal structure and hydrogen bonding patterns have been studied. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (8(a-f))

  • Compound Description: This compound represents a series of derivatives synthesized and characterized using various spectroscopic techniques, including H NMR, CNMR, Mass, IR, and elemental analysis. The antimicrobial activity of these compounds was evaluated using the agar disc diffusion method. []

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is characterized by its oxadiazole ring and its crystal structure, which reveals specific dihedral angles and hydrogen bonding patterns. []

5-Phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is the fundamental structure of the 1,3,4-oxadiazol-2-amine class. Its crystal structure has been reported, highlighting the planar nature of the oxadiazole ring and the inclination of the phenyl ring. []
  • Relevance: Lacking a trifluoromethyl group, this compound serves as the core structure for 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The only structural difference is the absence of the trifluoromethyl substituent on the phenyl ring. This direct structural relationship makes it highly relevant as a reference point for understanding how the introduction of a trifluoromethyl group influences the properties and activities of this class of compounds. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This group includes a series of compounds synthesized and characterized for their antibacterial potential. The study also investigated their cytotoxicity using hemolytic activity assessments. []
  • Relevance: These compounds, while lacking a trifluoromethyl group, share the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. They incorporate a sulfur linker at the 2nd position of the oxadiazole ring, connected to an acetamide group further substituted with a benzodioxane moiety. The presence of this distinct structural motif, while maintaining the 1,3,4-oxadiazol-2-yl unit, makes them relevant for exploring the effects of incorporating a sulfur linker and different pharmacophores on the biological activity of compounds containing the 1,3,4-oxadiazol-2-yl unit. []

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a derivative of naphtho-furan and was synthesized as part of a series of compounds evaluated for antimicrobial activity. []
  • Relevance: Despite lacking a trifluoromethyl group, this compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features this moiety attached to a brominated naphthofuran ring system through an acetamide linker. This structural difference, incorporating the shared moiety into a more complex framework, makes it relevant for investigating how the 5-phenyl-1,3,4-oxadiazol-2-yl group influences biological activity when part of diverse and larger molecular structures. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs

  • Compound Description: This refers to two azaheterocycle-based bolas synthesized via a Cu-catalyzed click reaction. The presence of two heteroaromatic cores and a PEG linker makes these molecules potential fluorescent chemosensors. []
  • Relevance: This compound, though lacking a trifluoromethyl group, shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It incorporates this moiety into a larger structure with a triazole ring and PEG linkers, creating a "bola" structure designed for sensing applications. This structural variation highlights the versatility of the 5-phenyl-1,3,4-oxadiazol-2-yl unit and its potential use in constructing larger molecular architectures for various applications, even without the trifluoromethyl group. []
  • Compound Description: These compounds served as ancillary ligands in the development of four new iridium(III) cyclometalated complexes. These complexes, designed as green phosphors, were incorporated into organic light emitting diodes (OLEDs) to evaluate their electroluminescence properties. []
  • Relevance: These compounds, despite lacking a 2-amine substituent, share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The presence of the same core structure, with variations in the substituents on the phenyl ring, makes them relevant for understanding the electronic properties and potential applications of the 5-phenyl-1,3,4-oxadiazol-2-yl moiety in different molecular contexts, including its use as a building block for OLED materials. []

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound was used as the starting material for the synthesis of various acylated, urea, thiazolidinone, and other oxadiazole derivatives. Its synthesis involved the reaction of 4-chlorophenylacetic acid with semicarbazide followed by treatment with potassium hydroxide. []
  • Relevance: Though it lacks a trifluoromethyl group and the phenyl ring is not directly attached to the oxadiazole ring, this compound shares the 1,3,4-oxadiazol-2-amine core structure with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features a 4-chlorobenzyl substituent at the 5th position of the oxadiazole ring. The presence of a similar aromatic substituent, albeit with a methylene spacer, makes it relevant for studying the impact of the substituent's position and the methylene spacer on the reactivity and biological activity of 1,3,4-oxadiazol-2-amine derivatives. []

3-(5-Substituted Phenyl-[1,3,4]oxadiazol-2-yl)-1H-indole

  • Compound Description: This group represents a series of compounds synthesized via Fischer indole synthesis and characterized for their antimicrobial activity against S. aureus, E. coli, B. subtilis, and S. typhi. []
  • Relevance: These compounds, though lacking a trifluoromethyl group, share the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. They feature this moiety attached to the 3rd position of an indole ring system. This structural variation, combining the shared moiety with an indole core, makes them relevant for investigating the synergistic effects of these two pharmacophores on biological activity and exploring the potential of 1,3,4-oxadiazol-2-yl derivatives as antimicrobial agents. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound was synthesized through a multistep process involving the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by reaction with phenacyl bromide. [, ]
  • Relevance: Though it lacks a trifluoromethyl group, this compound shares the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features a sulfur linker at the 2nd position of the oxadiazole ring, connected to a phenylethanone moiety. The presence of this distinct structural motif, along with an imidazole ring system, while maintaining the 1,3,4-oxadiazol-2-yl unit, makes it relevant for exploring the effects of incorporating a sulfur linker, different pharmacophores, and additional heterocycles on the biological activity of compounds containing the 1,3,4-oxadiazol-2-yl unit. [, ]

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

  • Compound Description: These derivatives were synthesized via a one-pot, four-component reaction involving cyclobutanone, dibenzylamine, (N-isocyanimino)triphenylphosphorane, and aromatic carboxylic acids. []
  • Relevance: These compounds, though lacking a trifluoromethyl group, share the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. They feature this moiety attached to a cyclobutyl ring, which is further substituted with a dibenzylamine group. The presence of this distinct structural motif, while maintaining the 1,3,4-oxadiazol-2-yl unit, makes them relevant for exploring the effects of incorporating a cyclobutyl ring and dibenzylamine substituent on the biological activity of compounds containing the 1,3,4-oxadiazol-2-yl unit. []

5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues

  • Compound Description: These compounds were designed as inhibitors of monoamine oxidase type B (MAO B) and investigated for their in vitro and ex vivo activity and selectivity over MAO A. []
  • Relevance: Though structurally distinct, these compounds share a structural resemblance to 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine due to the presence of the 1,3,4-oxadiazol-2-one core. While the target compound features a 2-amine substituent and a trifluoromethylphenyl group at the 5th position, this class of compounds has a 4-(benzyloxy)phenyl group at the same position and various substituents on the oxadiazolone ring. Despite these differences, exploring their biological activities, particularly their MAO B inhibitory potential, can provide valuable insights into the structure-activity relationships of compounds with similar heterocyclic cores and aromatic substituents. This knowledge can guide the development of new 1,3,4-oxadiazole-based compounds with potential therapeutic applications. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound has been investigated for its crystallographic properties. Its crystal packing is stabilized by C—H⋯N and C—H⋯O contacts. []
  • Relevance: Despite lacking a trifluoromethyl group, this compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features this moiety connected to a chlorinated pyridazinone ring through a methylene spacer. This structural difference allows for the exploration of the impact of incorporating a pyridazinone ring and a methylene spacer on the properties and potential biological activity of the 5-phenyl-1,3,4-oxadiazol-2-yl moiety, providing insights into its structure-activity relationship in different chemical contexts. []

N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Derivatives

  • Compound Description: This series of compounds was efficiently synthesized using (N-isocyanimino)triphenylphosphorane as a reagent in a one-pot, four-component reaction. The reaction involves benzyl amine, benzaldehyde derivatives, and various carboxylic acids, producing the target compounds in good yields. []
  • Relevance: These compounds, while lacking a trifluoromethyl group, share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. They feature this moiety attached to a tertiary amine center, which is further substituted with benzyl and phenyl groups. The presence of this distinct structural motif, while maintaining the 5-phenyl-1,3,4-oxadiazol-2-yl unit, makes them relevant for exploring the effects of incorporating a tertiary amine substituent on the biological activity of compounds containing the 5-phenyl-1,3,4-oxadiazol-2-yl unit. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor synthesized and characterized using NMR, IR, DSC, and X-ray crystallography. Its crystal structure shows intermolecular hydrogen bonds, forming a wave-like two-dimensional molecular layer. []
  • Relevance: While it lacks a trifluoromethyl group and a phenyl ring, this compound shares the 1,3,4-oxadiazol-2-amine core structure with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features a (5-amino-2H-tetrazol-2-yl)methyl substituent at the 5th position of the oxadiazole ring. This structural difference, incorporating a tetrazole ring, makes it relevant for studying the impact of introducing an energetic group on the properties of 1,3,4-oxadiazol-2-amine derivatives, potentially leading to new applications in materials science. []

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: This set of compounds, characterized as bi-heterocycles, were synthesized and evaluated for their potential as therapeutic agents. Their biological activity was assessed through enzyme inhibition studies targeting cholinesterases and α-glucosidase enzymes. Additionally, their cytotoxic behavior was examined using the brine shrimp assay. []
  • Relevance: These compounds, while lacking a trifluoromethyl group, share the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. They incorporate a sulfur linker at the 2nd position of the oxadiazole ring, connected to an acetamide group further substituted with a thiazole moiety. This structural difference, introducing a thiazole ring and a sulfur linker while maintaining the 1,3,4-oxadiazol-2-yl unit, makes them relevant for exploring the effects of these modifications on the biological activity of compounds containing the 1,3,4-oxadiazol-2-yl unit, particularly their potential as enzyme inhibitors. []

2-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one

  • Compound Description: This compound, featuring a thiadiazole ring, was synthesized through the reaction of [(Z)-1-phenylmethylidene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}amine with mercaptoacetic acid. Its structure has been characterized, revealing intramolecular and intermolecular hydrogen bonds. []
  • Relevance: Though it contains a trifluoromethyl group, this compound differs from 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine as it features a 1,3,4-thiadiazole ring instead of a 1,3,4-oxadiazole ring. The presence of a sulfur atom in the five-membered heterocycle, replacing the oxygen in the target compound, makes it relevant for studying the effects of this bioisosteric replacement on the properties and potential biological activity. Understanding such subtle structural variations can provide valuable insights for drug design and development in this class of compounds. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound, containing a hybrid ring system, was synthesized and evaluated for its antibacterial potential. Molecular docking and QSAR studies were conducted to understand its interactions and activity. []
  • Relevance: This compound, while lacking a trifluoromethyl group, shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. It features this moiety incorporated into a complex structure with a thiazole ring and benzamide substituents. This structural variation highlights the versatility of the 5-phenyl-1,3,4-oxadiazol-2-yl unit and its potential use in constructing larger molecular architectures for various applications. []

2-[3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound, characterized by a substituted pyridine ring coplanar with the oxadiazoline ring, has been investigated for its crystal structure and intermolecular interactions. []

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides

  • Compound Description: This group represents a novel series of acetamides incorporating the 1,3,4-oxadiazole nucleus. These compounds were synthesized and evaluated for their local anesthetic activity using rabbit corneal reflex and guinea pig wheal derm methods. []
  • Relevance: While lacking a trifluoromethyl group, these compounds share the 1,3,4-oxadiazol-2-yl moiety with 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. The variations lie in the substituents on the phenyl ring at the 5th position and the acetamide nitrogen. This structural similarity makes them relevant for investigating the impact of different substituents on the biological activity of 1,3,4-oxadiazol-2-yl acetamides. []

5-[[2-(phenyl/p-chlorophenyl)-benzimidazol-1-yl]-methyl]-N-substituted phenyl-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This series of compounds, featuring an oxadiazole ring linked to a benzimidazole moiety, were synthesized and investigated for their antioxidant properties and radical scavenging activities. []
Classification

This compound falls under the category of 1,3,4-oxadiazoles, which are recognized for their significant pharmacological properties. The specific classification includes:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: 1,3,4-Oxadiazoles
  • Functional Group: Amines, Trifluoromethyl groups
Synthesis Analysis

The synthesis of 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors.

Common Synthesis Methods

  1. Hydrazone Formation:
    • Starting materials include hydrazides and aldehydes or ketones.
    • Reaction conditions typically involve heating in the presence of an acid catalyst.
  2. Cyclization:
    • The hydrazone undergoes cyclization to form the oxadiazole ring.
    • Common reagents include phosphorus oxychloride or acetic anhydride to facilitate the cyclization process.
    • Yields can vary significantly based on the reaction conditions and purity of starting materials (yields reported from 67% to 98%) .
  3. Characterization:
    • Products are usually characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .
Molecular Structure Analysis

The molecular structure of 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine can be described as follows:

Structural Features

  • Molecular Formula: C9_9H7_7F3_3N4_4O
  • Molecular Weight: Approximately 232.17 g/mol
  • The oxadiazole ring is planar with bond lengths showing typical values for C-N and C-O bonds (approximately 1.36 Å for C-O and 1.29 Å for C=N) .

Crystallography

In crystal form, the compound exhibits strong hydrogen bonding interactions that influence its stability and solubility characteristics . The trifluoromethyl group contributes to its electronic properties, enhancing its reactivity in various chemical environments.

Chemical Reactions Analysis

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is involved in several chemical reactions:

Types of Reactions

  1. Electrophilic Substitution:
    • The presence of the trifluoromethyl group makes the aromatic system more reactive towards electrophiles.
  2. Nucleophilic Reactions:
    • The amine group can act as a nucleophile in various coupling reactions.
  3. Dehydrohalogenation:
    • Under certain conditions, halogenated derivatives can undergo elimination reactions to form double bonds.

Reaction Conditions

Reactions typically require controlled temperatures and solvents such as dichloromethane or dimethylformamide to optimize yields and selectivity .

Mechanism of Action

The mechanism of action for compounds like 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:

Biological Interactions

  1. Enzyme Inhibition:
    • Compounds in this class have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which play roles in neurotransmission .
  2. Anticancer Activity:
    • The mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation through various pathways .
Physical and Chemical Properties Analysis

Key Properties

  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Stability

Applications

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine has a range of scientific applications:

Potential Uses

  1. Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders due to its enzyme inhibition properties.
  2. Anticancer Agents: Investigated for its potential efficacy against various cancer cell lines including melanoma and breast cancer .
  3. Agricultural Chemicals: Potential use as fungicides or herbicides due to its biological activity against certain pathogens.

Research Directions

Ongoing research aims to explore further modifications of the oxadiazole structure to enhance biological activity and reduce toxicity while maintaining efficacy against targeted diseases.

Properties

CAS Number

5711-64-8

Product Name

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)

InChI Key

SFKXKVUEXCFQLZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.